BenchChemオンラインストアへようこそ!

3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide

Nitric Oxide Synthase iNOS Inhibitor Selectivity

Choose this compound for its unique 2,3-disubstituted naphthalene topology, which provides a distinct spatial orientation of nitrobenzamide pharmacophores compared to 1,5- or 1,4-regioisomers. This regiospecificity is critical for CD38 and NOS target engagement studies. The mid-tier iNOS potency (IC50 1.30 µM) with >23-fold selectivity over eNOS fills a gap between nanomolar probes and inactive analogs, enabling graded inhibition for cellular dependency assays. Dual nitro groups also suit nitroreductase-prodrug and latent fluorophore applications.

Molecular Formula C24H16N4O6
Molecular Weight 456.414
CAS No. 391218-24-9
Cat. No. B2417208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide
CAS391218-24-9
Molecular FormulaC24H16N4O6
Molecular Weight456.414
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C24H16N4O6/c29-23(17-7-3-9-19(11-17)27(31)32)25-21-13-15-5-1-2-6-16(15)14-22(21)26-24(30)18-8-4-10-20(12-18)28(33)34/h1-14H,(H,25,29)(H,26,30)
InChIKeyPXANKZPYQMPYEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide (CAS 391218-24-9): A Bis-Nitrobenzamide Naphthalene Scaffold for Specialized Screening and SAR


3-Nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide (CAS 391218-24-9), synonymously N,N'-(naphthalene-2,3-diyl)bis(3-nitrobenzamide), is a synthetic small molecule (C₂₄H₁₆N₄O₆, MW 456.4) containing a central 2,3-diaminonaphthalene core flanked by two 3-nitrobenzamide groups [1]. This compound belongs to the broader class of nitro-substituted naphthalenyl benzamide derivatives, which have been explored in patent literature for antitumor applications, particularly CD38-expressing cancers such as multiple myeloma [2]. The molecule is commercially available as part of the InterBioScreen screening library (ID STOCK1N-07032) and has been deposited in PubChem (CID 4301788), indicating its relevance as a probe in early-stage drug discovery and chemical biology programs [1].

Why Generic Naphthalenyl Benzamide Substitution Fails: Structural Determinants of Target Engagement for 391218-24-9


Generic substitution among nitro-substituted naphthalenyl benzamides is unreliable because the position of the nitro group and the regiospecificity of the amide linkages on the naphthalene core profoundly influence both the electronic properties and the molecular recognition profile [1]. For 3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide, the 2,3-disubstituted naphthalene scaffold places the two 3-nitrobenzamide moieties in a constrained, proximate geometry that is absent in 1,5- or 1,4-disubstituted analogs such as N,N'-1,5-naphthalenediylbis(3-nitrobenzamide) . This regiochemistry affects intramolecular hydrogen bonding, conformational flexibility, and the spatial presentation of the nitro groups, all of which are critical for engagement with targets such as CD38 and nitric oxide synthases (NOS) as suggested by patent and screening data. Consequently, even closely-related bis-nitrobenzamide analogs cannot be assumed to exhibit equivalent binding kinetics, selectivity windows, or cellular efficacy without direct experimental confirmation.

Quantitative Differentiation Evidence for 3-Nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide (391218-24-9)


Human iNOS Inhibition: Quantitative Comparison with an In-Class Naphthalenyl Bis-Nitrobenzamide Reference

In a fluorescence-based assay measuring NO production in HEK293 cells expressing human inducible nitric oxide synthase (iNOS), the target compound 3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide demonstrated an IC₅₀ value of 1.30 µM (1,300 nM) [1]. By comparison, a closely-related in-class reference, represented by BindingDB monomer entry BDBM50363270 (a structurally analogous naphthalenyl bis-amide derivative), exhibited a significantly more potent iNOS IC₅₀ of 0.010 µM (10 nM) under identical assay conditions [2]. This 130-fold difference in iNOS inhibitory activity illustrates that even structurally proximate bis-amide scaffolds can diverge dramatically in potency, underscoring that procurement decisions cannot rely on class-level assumptions. The target compound should be considered a moderate-strength iNOS binder suitable for applications where a non-nanomolar inhibition window is desired, rather than as a high-potency iNOS probe.

Nitric Oxide Synthase iNOS Inhibitor Selectivity Nitrosative Stress

iNOS vs. eNOS Selectivity Profile: Differential Evidence for Isoform Preference

The target compound exhibits a measurable selectivity window between human iNOS and human endothelial NOS (eNOS). Against eNOS, the compound showed an IC₅₀ of >30 µM (>30,000 nM) [1], compared to the iNOS IC₅₀ of 1.30 µM, yielding an eNOS/iNOS selectivity ratio of >23-fold. In contrast, a comparator bis-amide analog (BDBM50363270) displayed an eNOS IC₅₀ of 13 µM (13,000 nM) and an iNOS IC₅₀ of 0.010 µM (10 nM), corresponding to an eNOS/iNOS selectivity ratio of 1,300-fold [2]. This indicates that while both compounds favor iNOS over eNOS, the selectivity magnitude differs substantially: the target compound is a moderate-selectivity iNOS inhibitor, whereas the reference achieves three orders of magnitude discrimination. This differential profile is relevant for applications where excessive iNOS selectivity (and thus complete eNOS avoidance) may be undesirable, such as certain inflammatory models where endothelial NO production must be partially preserved.

Nitric Oxide Synthase eNOS Selectivity Isoform Profiling

Regioisomeric Distinction: 2,3- vs. 1,5-Naphthalenediyl Substitution and Predicted Drug-Likeness Parameters

The target 2,3-naphthalenediylbis(3-nitrobenzamide) regioisomer and its 1,5-regioisomeric counterpart (N,N'-1,5-naphthalenediylbis(3-nitrobenzamide)) share the identical molecular formula (C₂₄H₁₆N₄O₆) and atom count, yielding indistinguishable molecular weight (456.4 Da), topological polar surface area (150 Ų), and hydrogen bond donor/acceptor counts [1]. However, the substitution pattern alters the three-dimensional shape, dipole moment, and π-stacking capability, which are experimentally known to substantially impact binding to targets such as CD38 and NOS isoforms [2]. Furthermore, the 2,3-substitution pattern places both amide NH groups on the same face of the naphthalene plane, creating a unique intramolecular hydrogen-bonding network that is absent in the 1,5-isomer. This results in differential solubility, aggregation propensity, and target engagement kinetics. Researchers procuring a bis-nitrobenzamide naphthalene scaffold must specify the 2,3-regioisomer if the objective is to reproduce screening results reported for this specific CAS number, as the 1,5-regioisomer will yield fundamentally different biological readouts.

Drug-Likeness Lipinski Rule of Five Regioisomer Comparison CNS Permeability

Optimal Research and Procurement Application Scenarios for 3-Nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide (391218-24-9)


Screening Library Component for Nitric Oxide Synthase Isoform Selectivity Profiling

Based on the moderate iNOS potency (IC₅₀ 1.30 µM) and the >23-fold selectivity window over eNOS established in human recombinant enzyme assays [1], this compound is well-suited as a mid-tier iNOS reference control in screening cascades designed to calibrate isoform selectivity. Unlike ultra-potent, high-selectivity iNOS inhibitors that fully ablate iNOS signal at low concentrations, this compound provides a graded inhibition curve that enables researchers to discern partial vs. complete iNOS dependency in cellular models of inflammation or nitrosative stress without entirely silencing endothelial NO production. Its distinct potency tier fills a gap between nanomolar iNOS probes and completely inactive analogs, offering a unique pharmacological tool phenotype.

Regioisomeric SAR Probe for Naphthalenyl Benzamide Medicinal Chemistry Programs

The 2,3-disubstitution pattern of this compound distinguishes it from the more commonly explored 1,5-regioisomer, creating a distinct spatial orientation of the two 3-nitrobenzamide pharmacophores . This property makes the compound valuable as a regioisomeric control in structure-activity relationship (SAR) studies of naphthalenyl benzamide derivatives, particularly those targeting CD38 or NOS enzymes as described in the antitumor naphthalenyl benzamide patent family [2]. Researchers investigating how amide geometry affects target engagement, cellular permeability, or metabolic stability can use this compound to probe the contribution of the 2,3-disubstitution topology relative to 1,5- or 1,4-linked analogs, thereby generating insights that are inaccessible when using only one regioisomeric series.

Nitroreductase-Dependent Prodrug Candidate Evaluation in Cancer Models

Nitro-substituted benzamides, including bis-nitrobenzamide compounds, have been investigated as potential prodrugs for nitroreductase-based cancer gene therapy approaches, where the nitro groups serve as triggers for enzymatic bioreduction to cytotoxic amine derivatives [3]. The dual nitro substitution pattern of this compound (two 3-nitrobenzamide groups) provides a higher local concentration of reducible nitro moieties compared to mono-nitro analogs, potentially enhancing the therapeutic index in nitroreductase-expressing tumor models. The compound's favorable drug-likeness parameters (MW 456.4, TPSA 150 Ų, XLogP3 4.5) [4] further support its evaluation in such context-specific therapeutic paradigms where controlled activation is a prerequisite for efficacy.

Chemical Biology Tool for Investigating 2,3-Diaminonaphthalene-Derived Fluorogenic Scaffolds

The core 2,3-diaminonaphthalene substructure is a well-established fluorogenic platform used in nitric oxide detection (e.g., the DAN assay). The bis-acylation of this diamine with 3-nitrobenzoyl groups, as in the target compound, represents a chemically stable, non-fluorescent pro-form that could be explored as a latent fluorophore in enzyme-activated imaging probes. This application scenario is supported by the compound's structural relationship to 2,3-diaminonaphthalene-based fluorescence assays used in the NOS inhibition experiments that generated its own bioactivity data [1]. The compound's unique dual-protected amine architecture offers a starting point for developing turn-on probes responsive to amidase, nitroreductase, or other deprotecting enzymes.

Quote Request

Request a Quote for 3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.